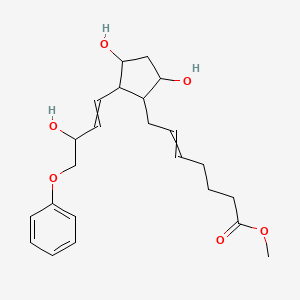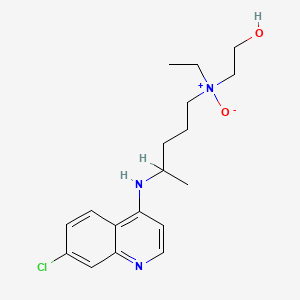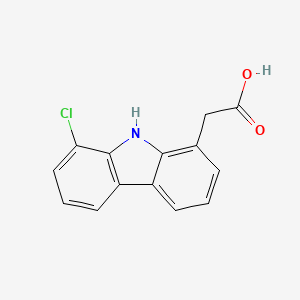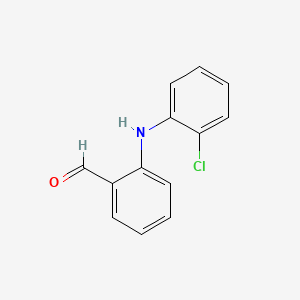
16-Phénoxy tétranor prostaglandine F2alpha ester méthylique
Vue d'ensemble
Description
16-Phenoxy tetranor prostaglandin F2alpha methyl ester is a metabolically stable analog of prostaglandin F2alpha. This compound is known for its ability to bind to the FP receptor, making it a valuable tool in scientific research. It serves as a prodrug that can be hydrolyzed to generate bioactive free acid .
Applications De Recherche Scientifique
16-Phenoxy tetranor prostaglandin F2alpha methyl ester has a wide range of applications in scientific research. It is used in studies related to reproductive biology, where it helps in modulating luteolysis. Additionally, it is employed in ophthalmology for the treatment of glaucoma due to its ability to modulate intraocular pressure . The compound is also valuable in lipid biochemistry and receptor pharmacology research .
Mécanisme D'action
Target of Action
The primary target of 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester is the FP receptor . This receptor is a G-protein-coupled receptor that is involved in various physiological processes, including the regulation of smooth muscle contraction and luteolysis .
Mode of Action
16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester binds to the FP receptor with much greater affinity (440%) than Prostaglandin F2alpha . This binding triggers a series of intracellular events that lead to the physiological effects associated with this compound.
Biochemical Pathways
Upon binding to the FP receptor, 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester activates a cascade of biochemical reactions. This leads to the contraction of smooth muscle cells and the process of luteolysis . Luteolysis is the regression of the corpus luteum, a temporary endocrine structure involved in ovulation and early pregnancy stages.
Pharmacokinetics
16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester is a lipophilic analog of Prostaglandin F2alpha, which suggests it may have different absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The activation of the FP receptor by 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester results in smooth muscle contraction and luteolysis . These effects can have various implications in physiological processes such as the menstrual cycle and pregnancy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester involves multiple steps, including the modification of the alpha chain of prostaglandin F2alpha.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving the use of specific reagents and catalysts to achieve the desired modifications .
Analyse Des Réactions Chimiques
Types of Reactions: 16-Phenoxy tetranor prostaglandin F2alpha methyl ester undergoes various chemical reactions, including hydrolysis, which converts it into its bioactive free acid form. This reaction is facilitated by the presence of esterases in certain tissues .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The primary product formed from the hydrolysis of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester is the bioactive free acid, which retains the biological activity of the parent compound .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Prostaglandin F2alpha
- 16-Phenoxy tetranor prostaglandin F2alpha methyl amide
- 16-Phenoxy tetranor prostaglandin F2alpha
Uniqueness: What sets 16-Phenoxy tetranor prostaglandin F2alpha methyl ester apart from similar compounds is its enhanced metabolic stability and higher affinity for the FP receptor. This makes it a more effective and reliable tool in scientific research .
Propriétés
IUPAC Name |
methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOHKXGCEWCBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693980 | |
| Record name | Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51638-90-5 | |
| Record name | Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B579979.png)


![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
![[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate](/img/structure/B579984.png)
